molecular formula C8H16ClNO2 B1431220 Methyl 3-methylpiperidine-4-carboxylate hydrochloride CAS No. 1797255-52-7

Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Cat. No.: B1431220
CAS No.: 1797255-52-7
M. Wt: 193.67 g/mol
InChI Key: LIBNHIYBEVBSKI-UHFFFAOYSA-N
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Description

Methyl 3-methylpiperidine-4-carboxylate hydrochloride is a piperidine derivative with a methyl ester group at position 4 and a methyl substituent at position 2. Its molecular formula is C₈H₁₆ClNO₂, molecular weight 193.67 g/mol, and CAS numbers include 1797255-52-7 (generic) and 133567-10-9 (cis-isomer) . The compound is stored under inert atmosphere at room temperature and has hazard statements H315 (skin irritation) and H319 (eye irritation) . It exists in cis- and trans-isomeric forms, with the trans-isomer (CAS 1300713-02-3) differing in spatial arrangement .

This compound serves as a versatile intermediate in organic synthesis and drug development, particularly in the modification of piperidine scaffolds for pharmacological activity.

Properties

IUPAC Name

methyl 3-methylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBNHIYBEVBSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

Preparation methods for methyl 3-methylpiperidine-4-carboxylate hydrochloride typically involve multi-step synthesis starting from substituted pyridine or piperidine precursors. The key steps include:

  • Oxidation or nitration of substituted picoline derivatives
  • Catalytic hydrogenation or transfer hydrogenation to reduce nitro or oxynitride groups
  • Formation of hydrochloride salt by acid treatment
  • Purification by recrystallization or extraction

Detailed Preparation Method from 4-Picoline Derivatives

One well-documented approach involves starting with 4-picoline-2-carboxylic acid ethyl ester and converting it into the corresponding 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride, which is structurally closely related and can be adapted for the 3-methyl derivative with positional modifications.

Stepwise Process:

Step Reagents/Conditions Description
1. Oxidation 4-picoline-2-carboxylic acid ethyl ester + phospho-molybdic acid + H2O2 Catalytic oxidation to form oxynitride intermediate at 0-80 °C over 4-8 hours
2. Extraction Dichloromethane extraction Separation of oxynitride intermediate
3. Reduction Methyl alcohol + anhydrous formic acid amine + 10% Pd/C catalyst, 30-50 °C, 4-8 hours Transfer hydrogenation reduction to 4-methylpiperidine derivative
4. Work-up Filtration of catalyst, concentration, pH adjustment with HCl Formation of hydrochloride salt, isolation as a white solid by recrystallization

Key Parameters:

  • Weight/volume ratio of substrate to solvent (methyl alcohol): 1:5-10
  • Weight ratio of substrate to Pd/C catalyst: 1:0.8-1.2
  • Molar ratio of substrate to anhydrous formic acid amine: 1:8-12
  • Reaction under normal atmospheric pressure

This method yields the hydrochloride salt with high purity after recrystallization from ethanol/ethyl acetate.

Alternative Route via 3-Methylpiperidin-4-one Hydrochloride

Another synthetic route involves preparing 3-methylpiperidin-4-one hydrochloride as an intermediate, which can be converted to this compound by esterification and further derivatization.

Synthesis of 3-Methylpiperidin-4-one Hydrochloride:

Step Reagents/Conditions Description
1. Deprotection Racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester + ethanolic HCl in anhydrous DCM at 0 °C to 25 °C Removal of BOC protecting group over 3 hours
2. Isolation Evaporation of solvent Crude 3-methylpiperidin-4-one hydrochloride obtained for subsequent reactions

This intermediate is typically used without further purification and can be converted into the methyl ester hydrochloride by standard esterification techniques.

Transfer Hydrogenation Approach for Methylation and Reduction

A notable method for the preparation of methyl-substituted piperidine carboxylic acid derivatives involves transfer hydrogenation using formaldehyde and palladium catalysts, which can be adapted for this compound synthesis.

Key Features:

  • Use of formaldehyde as a methyl source under ambient pressure
  • Palladium on charcoal or platinum as catalyst
  • Acidic aqueous medium (e.g., formic acid)
  • Heating from ambient to 90-95 °C for efficient hydrogen transfer
  • Subsequent conversion to hydrochloride salt by addition of hydrochloric acid (1.5 equivalents)

This method allows selective methylation at the nitrogen and reduction of carboxylic acid derivatives, providing a route to the hydrochloride salt of methylated piperidines.

Purification and Crystallization

Purification of this compound generally involves:

  • Extraction with organic solvents such as ethyl acetate or dichloromethane
  • Concentration under reduced pressure
  • Recrystallization from solvent mixtures like ethanol/ethyl acetate or diisopropyl ether/2-propanol to obtain pure hydrochloride salt crystals
  • Control of pH during crystallization to ensure formation of the hydrochloride salt

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield/Purity Notes Reference
Oxidation-Reduction of 4-picoline-2-carboxylic acid ethyl ester 4-picoline-2-carboxylic acid ethyl ester Phospho-molybdic acid, H2O2, Pd/C, formic acid amine, HCl 0-80 °C oxidation; 30-50 °C reduction; 4-8 h each step High purity after recrystallization
Deprotection of BOC-protected 3-methyl-4-oxo-piperidine 3-methyl-4-oxo-piperidine-1-BOC ester Ethanolic HCl, DCM 0-25 °C, 3 h Crude intermediate for further reactions
Transfer hydrogenation methylation Piperidine-4-carboxylic acid Formaldehyde, Pd/C, formic acid, HCl Ambient to 95 °C, normal pressure Selective methylation and hydrochloride salt formation

Research Findings and Notes

  • The oxidation of picoline derivatives with phospho-molybdic acid and hydrogen peroxide is a mild and selective method to introduce oxynitride functionality, which is crucial for subsequent reduction steps.
  • Transfer hydrogenation using formic acid and palladium catalysts is advantageous over direct hydrogenation due to safer handling and milder conditions.
  • The use of ethanolic HCl for deprotection of BOC groups is a common and efficient approach to obtain piperidinone hydrochloride intermediates, which can be further transformed into methyl esters.
  • Recrystallization solvents and pH control are critical for obtaining high-purity hydrochloride salts, which are essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylpiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-methylpiperidine-4-carboxylate hydrochloride acts as a key intermediate in the synthesis of various bioactive compounds, particularly those targeting infectious diseases and cancer.

Key Applications:

  • Antitubercular Agents : The compound is utilized in the synthesis of antitubercular agents, which are crucial for the treatment of tuberculosis. Its role as a reactant enables the development of novel therapeutic agents that can combat resistant strains of Mycobacterium tuberculosis .
  • Protein Kinase Inhibitors : It serves as a precursor for synthesizing orally available naphthyridine protein kinase D inhibitors. These inhibitors have potential applications in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and survival .
  • Aminopyrazine Inhibitors : The compound is also involved in the synthesis of aminopyrazine derivatives, which have shown promise in various biological assays, including anti-cancer and anti-inflammatory activities .

Synthetic Chemistry Applications

This compound is employed in several synthetic methodologies, enhancing the efficiency and selectivity of chemical reactions.

Synthetic Methodologies:

  • C-H Activation : The compound is used in directed transition metal-catalyzed sp³ C-H activation processes. This methodology allows for the functionalization of piperidines at the C-2 position, leading to diverse arylated products .
  • Asymmetric Hydrogenation : It functions as a scalable catalyst in asymmetric hydrogenation reactions, particularly for sterically demanding aryl enamides. This application highlights its utility in producing chiral compounds with high enantiomeric excess .

Case Study 1: Synthesis of Novel Antitubercular Agents

A study demonstrated the synthesis of new antitubercular compounds utilizing this compound as a key building block. The resulting compounds exhibited potent activity against drug-resistant strains, showcasing the compound's significance in developing next-generation tuberculosis therapies.

Case Study 2: Development of Protein Kinase D Inhibitors

Research focusing on protein kinase D inhibitors revealed that derivatives synthesized from this compound showed enhanced binding affinity and pharmacokinetic properties. This study emphasized the importance of structural modifications around the piperidine framework to optimize therapeutic efficacy against cancer cells .

Comparison with Similar Compounds

Ethyl 3-methylpiperidine-4-carboxylate Hydrochloride

  • Molecular Formula: C₉H₁₈ClNO₂
  • Molecular Weight : 207.7 g/mol
  • CAS No.: 1159822-87-3
  • Key Differences: The ethyl ester group (vs. Used as a protein degrader building block, highlighting its role in targeted drug discovery . Shares similar hazard profiles (H302, H315, H319) but with additional warnings for respiratory irritation (H335) .

Methyl 3,3-difluoropiperidine-4-carboxylate Hydrochloride

  • Molecular Formula: C₇H₁₂ClF₂NO₂
  • CAS No.: 1779974-06-9
  • Key Differences :
    • Fluorine atoms at position 3 introduce electronegativity, enhancing metabolic stability and binding affinity in drug candidates .
    • The difluoro substitution may reduce basicity compared to the methyl-substituted analog, affecting pharmacokinetics.

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol
  • CAS No.: 65214-86-0
  • Key Differences :
    • Bulky diphenylmethoxy group increases steric hindrance, limiting applications in CNS-targeting drugs but useful in peripheral receptor modulation .
    • Listed in regulatory databases (e.g., IECSC), reflecting stricter environmental and safety oversight .

Meperidine Hydrochloride (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate Hydrochloride)

  • Molecular Formula: C₁₅H₂₁NO₂·HCl
  • Molecular Weight : 283.8 g/mol
  • CAS No.: Multiple (e.g., 50-13-5)
  • Key Differences: Presence of a phenyl group at position 4 confers potent opioid analgesic activity, unlike the non-aromatic target compound . Demonstrates how aromatic substituents drastically alter pharmacological profiles.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents Applications
Methyl 3-methylpiperidine-4-carboxylate HCl C₈H₁₆ClNO₂ 193.67 1797255-52-7 Methyl ester, 3-methyl Drug intermediate, isomer studies
Ethyl 3-methylpiperidine-4-carboxylate HCl C₉H₁₈ClNO₂ 207.70 1159822-87-3 Ethyl ester Protein degrader building blocks
Methyl 3,3-difluoropiperidine-4-carboxylate HCl C₇H₁₂ClF₂NO₂ 211.63 1779974-06-9 3,3-difluoro Enhanced metabolic stability
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 65214-86-0 Diphenylmethoxy Peripheral receptor modulation
Meperidine HCl C₁₅H₂₁NO₂·HCl 283.80 50-13-5 4-phenyl, 1-methyl Opioid analgesia

Biological Activity

Methyl 3-methylpiperidine-4-carboxylate hydrochloride is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H12ClN\text{C}_7\text{H}_{12}\text{ClN} and a molecular weight of approximately 193.67 g/mol. The structure is characterized by a piperidine ring with a methyl group at the 3-position and a carboxylate group at the 4-position, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may exhibit:

  • Binding Affinity : Interaction studies indicate that it may bind to specific receptors or enzymes, although detailed mechanisms remain to be fully elucidated.
  • Pharmacological Profile : Compounds with similar structures often demonstrate significant pharmacological activities, including antitumor, analgesic, and anti-inflammatory effects .

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

  • Antitubercular Agents : It serves as a reactant in the synthesis of compounds aimed at treating tuberculosis, showcasing its relevance in infectious disease management .
  • Protein Kinase Inhibitors : The compound is involved in the development of inhibitors targeting protein kinases, which are crucial in cancer therapy .
  • Neurological Disorders : Its derivatives are being explored for their efficacy against various neurological conditions due to their ability to cross the blood-brain barrier .

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of piperidine derivatives, including this compound. Results indicated that these compounds could inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Case Study 2: Analgesic Effects

Research on piperidine derivatives demonstrated significant analgesic effects in animal models. This compound was part of this investigation, showing promising results in reducing pain responses compared to control groups .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameMolecular FormulaNotable Features
Cis-Ethyl 3-methylpiperidine-4-carboxylateC8H15ClN\text{C}_8\text{H}_{15}\text{ClN}Ethyl group instead of methyl
Cis-4-MethoxycyclohexanamineC9H13N\text{C}_9\text{H}_{13}\text{N}Contains a methoxy group on a cyclohexane ring
Cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylateC12H19N\text{C}_{12}\text{H}_{19}\text{N}Tertiary butyl group provides steric hindrance

This table highlights how variations in molecular structure can influence biological activity and pharmacological profiles.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-methylpiperidine-4-carboxylate hydrochloride, and how can purity be ensured during synthesis?

The synthesis typically involves functionalization of a piperidine scaffold. A common approach includes:

  • Step 1 : Reacting 3-methylpiperidin-4-one with methyl chloroformate under basic conditions (e.g., triethylamine) to introduce the carboxylate ester group .
  • Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) .
  • Purification : Recrystallization from ethanol/water mixtures or chromatographic methods (e.g., reverse-phase HPLC) are recommended to achieve ≥98% purity, as validated by analytical standards in similar piperidine derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the ester group (δ ~3.7 ppm for methyl ester) and piperidine ring structure .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 193.67 for [C8_8H16_{16}ClNO2_2]+^+) .
  • Melting Point Analysis : Consistency with literature values (e.g., 161–165°C for related 4-piperidone hydrochlorides) ensures crystallinity .
  • HPLC : Purity assessment using C18 columns with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can tautomeric equilibria in this compound be experimentally resolved?

The compound may exist as a mixture of enol and keto tautomers due to the 4-piperidone moiety. To study this:

  • Variable-Temperature NMR : Monitor chemical shift changes (e.g., carbonyl vs. enolic proton signals) across temperatures (25–80°C) .
  • X-ray Crystallography : Resolve tautomeric forms in the solid state using SHELX software for structure refinement .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict tautomer stability and compare with experimental data .

Q. What strategies are effective for resolving stereochemical ambiguities in chiral derivatives of this compound?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester intermediates to isolate enantiopure fractions .
  • Circular Dichroism (CD) : Correlate CD spectra with absolute configuration assignments from X-ray data .

Q. How should researchers address contradictions in biological activity data across studies?

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed pH, solvent controls) to rule out solubility or stability artifacts .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
  • Structural Confirmation : Re-analyze batches via X-ray crystallography to confirm stereochemical integrity, as minor impurities or racemization can skew bioactivity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives?

  • Fragment-Based Design : Systematically modify the methyl group (C3), carboxylate ester (C4), or piperidine nitrogen to assess pharmacological effects .
  • Pharmacophore Mapping : Overlay crystal structures of derivatives with target proteins (e.g., opioid receptors) using PyMOL or MOE software .
  • In Silico Screening : Virtual docking (AutoDock Vina) to prioritize synthetic targets based on binding affinity predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methylpiperidine-4-carboxylate hydrochloride
Reactant of Route 2
Methyl 3-methylpiperidine-4-carboxylate hydrochloride

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